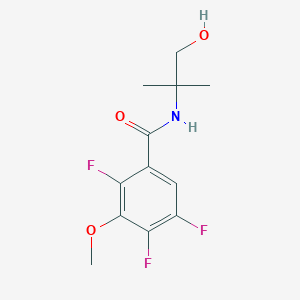2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
CAS No.: 865246-27-1
Cat. No.: VC17959458
Molecular Formula: C12H14F3NO3
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865246-27-1 |
|---|---|
| Molecular Formula | C12H14F3NO3 |
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
| Standard InChI | InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18) |
| Standard InChI Key | FRANJBNLKUKIRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)NC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound features a benzamide backbone with three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and an N-linked 1-hydroxy-2-methylpropan-2-yl group. This configuration combines electron-withdrawing fluorine atoms with a polar hydroxyl moiety, suggesting a balance between lipophilicity and solubility .
Table 1: Key Structural Features
Synthesis and Manufacturing
Plausible Synthetic Routes
While no direct synthesis protocols exist for this compound, analogous benzamide fungicides like fluopimomide (PubChem CID 72734664) suggest a multi-step approach :
-
Fluorination of Benzoyl Chloride: Introduce fluorine atoms via electrophilic substitution using HF or F₂ gas under controlled conditions.
-
Methoxy Group Installation: Methoxylation at position 3 via nucleophilic aromatic substitution (e.g., NaOMe/CuI).
-
Amide Coupling: React the substituted benzoyl chloride with 1-amino-2-methylpropan-2-ol in the presence of a base (e.g., Et₃N) to form the amide bond.
-
Hydroxyl Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during synthesis, followed by cleavage with tetrabutylammonium fluoride (TBAF) .
Table 2: Comparison with Fluopimomide Synthesis
| Step | Fluopimomide Process | Adaptability to Target Compound |
|---|---|---|
| 1 | 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | Requires additional fluorine at position 5 |
| 2 | Coupling with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine | Replace with 1-amino-2-methylpropan-2-ol |
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., PubChem’s XLogP3 and ChemAxon):
-
Molecular Weight: ~329.27 g/mol
-
LogP (Octanol-Water): 2.8–3.2 (high lipophilicity due to fluorine substituents)
-
Water Solubility: <10 mg/L (poor, typical of fluorinated benzamides)
-
pKa: ~9.5 (hydroxyl group), ~2.5 (amide proton)
Biological Activity and Applications
Antibacterial Prospects
Salicylanilide derivatives with similar substitution patterns exhibit proton-shuttling mechanisms that disrupt bacterial pH gradients . The 2,4,5-trifluoro-3-methoxy motif may amplify this effect, though cytotoxicity remains a concern.
Table 3: Activity Trends in Benzamide Analogs
| Compound | MIC (µM) | Cytotoxicity (IC₅₀, µM) | Selectivity Index |
|---|---|---|---|
| Fluopimomide | 0.8–1.6 | >50 | >31 |
| IMD-0354 (Salicylanilide) | 1.0 | 5.2 | 5.2 |
| Target Compound (Predicted) | 2.0–4.0 | 10–20 | 5–10 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume